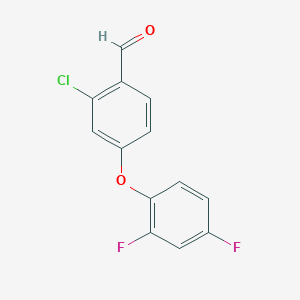

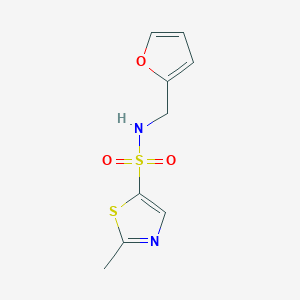

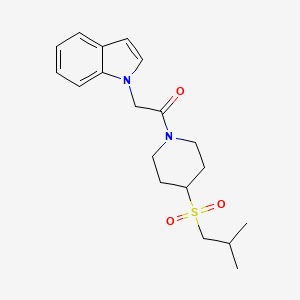

N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO- or EDC are employed. The optimized reaction conditions yield the desired product with good or very good yields .

Scientific Research Applications

Anticancer Activity

Furan derivatives have attracted attention due to their potential as anticancer agents. N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide has been investigated for its cytotoxic effects against cancer cell lines such as HePG-2 and HCT-116 . Researchers explore its mechanism of action and evaluate its efficacy in inhibiting tumor growth.

Biological Applications

Metal complexes of Schiff bases, including N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide, have been studied for their biological activities. These compounds interact with biomolecules due to the presence of the azomethine nitrogen (C=N) group. Potential applications include antibacterial, antifungal, and diuretic activities .

Heterocyclic Chemistry

The compound’s furan and thiazole moieties contribute to its heterocyclic nature. Heterocyclic derivatives with nitrogen and oxygen atoms as electron donors have therapeutic potential against certain tumors. Researchers investigate the structure-activity relationship to optimize its biological effects .

Catalysis and Organic Synthesis

Furan derivatives participate in various catalytic reactions. For instance, copper-based catalysts have been developed for amination reactions, yielding compounds like N,N,N′,N′-tetramethyl-1,6-hexanediamine . These applications extend to green chemistry and sustainable processes .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-1,3-thiazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-7-10-6-9(15-7)16(12,13)11-5-8-3-2-4-14-8/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZXKDOMBSZMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-methylthiazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)